molecular formula C13H14BrFN2O B599167 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-98-2

3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Cat. No.: B599167
CAS No.: 1272755-98-2
M. Wt: 313.17
InChI Key: TVCPDZXCQAVGBQ-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[44]nonan-2-one is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a diaza moiety and a suitable leaving group can undergo intramolecular cyclization under basic conditions to form the spirocyclic structure.

    Introduction of the Bromo and Fluoro Substituents: The bromo and fluoro substituents can be introduced through electrophilic aromatic substitution reactions. For example, bromination and fluorination reactions can be carried out using bromine and a fluorinating agent, respectively, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the spirocyclic core.

    Substitution: The bromo and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced spirocyclic derivatives.

    Substitution: Formation of substituted spirocyclic compounds with new functional groups.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one
  • 3-(3-Bromo-4-methylphenyl)-1,4-diazaspiro[4.4]nonan-2-one
  • 3-(3-Bromo-4-ethoxyphenyl)-1,4-diazaspiro[4.4]nonan-2-one

Uniqueness

3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The spirocyclic core also imparts rigidity to the molecule, which can affect its interaction with biological targets.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O/c14-9-7-8(3-4-10(9)15)11-12(18)17-13(16-11)5-1-2-6-13/h3-4,7,11,16H,1-2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCPDZXCQAVGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(C(=O)N2)C3=CC(=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188091
Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-98-2
Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diazaspiro[4.4]nonan-2-one, 3-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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